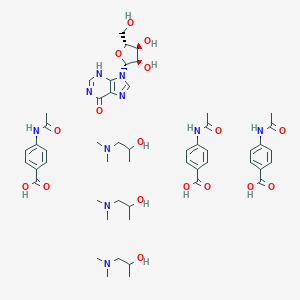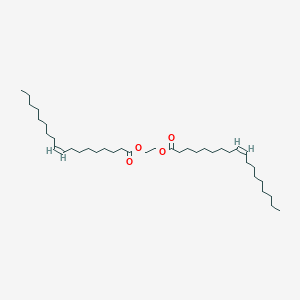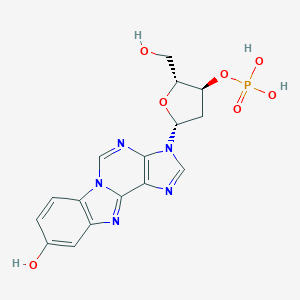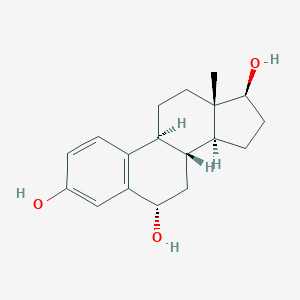
1,3,7-Trichloronaphthalene
説明
1,3,7-Trichloronaphthalene is a polychlorinated naphthalene (PCN) with chlorine atoms substituted at the 1, 3, and 7 positions of the naphthalene ring. While the provided papers do not directly discuss 1,3,7-trichloronaphthalene, they do provide insights into the chemistry of polychlorinated naphthalenes, which can be extrapolated to understand the properties and behavior of 1,3,7-trichloronaphthalene.
Synthesis Analysis
The synthesis of polychlorinated naphthalenes, including 1,3,7-trichloronaphthalene, typically involves the chlorination of naphthalene or its derivatives. For example, the chlorination of 1,5-dichloronaphthalene does not yield significant amounts of trichloronaphthalene, but rather leads to tetrachloride products due to intramolecular non-bonding repulsions . Improved synthesis methods for various polychloronaphthalenes have been reported, which could potentially be applied to synthesize 1,3,7-trichloronaphthalene [
科学的研究の応用
Tissue Distribution and Elimination
- Tissue Distribution in Rats : A study investigated the disposition of chlorinated naphthalenes, including 1,3,7-trichloronaphthalene, in rats. It was found that these compounds have a slow turnover rate in the body and may accumulate, especially with repeated exposure (Kilanowicz, Galoch, & Sapota, 2004).
Environmental Impact and Degradation
- Degradation and Environmental Impact : Research on the degradation of octachloronaphthalene, closely related to 1,3,7-trichloronaphthalene, reveals insights into its environmental impact. The study explored the degradation process over Fe3O4 micro/nanomaterial and its hydrodechlorination and oxidation pathways (Su et al., 2014).
Computational Analysis
- Computational Characterization : A comprehensive computational approach named "Combinatorial × Computational × Cheminformatics (C3)" was applied to characterize congeneric libraries of organic pollutants, including 1,3,7-trichloronaphthalene. This method helps in modeling large congeneric libraries for environmental toxicity studies (Haranczyk et al., 2012).
Synthesis and Chemical Properties
- Synthetic Methods and Chemical Properties : A study developed a new method for synthesizing 1,3,7-triazapyrenes, which involves 1,3,7-trichloronaphthalene. This highlights its role in synthetic organic chemistry (Aksenov et al., 2008).
特性
IUPAC Name |
1,3,7-trichloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3/c11-7-2-1-6-3-8(12)5-10(13)9(6)4-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEUGIGSIREATC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204263 | |
| Record name | 1,3,7-Trichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,7-Trichloronaphthalene | |
CAS RN |
55720-37-1 | |
| Record name | Naphthalene, 1,3,7-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,7-Trichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1S,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate](/img/structure/B140426.png)





![(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal](/img/structure/B140444.png)






